molecular formula C8H6ClNS B11766950 7-(Chloromethyl)benzo[d]thiazole

7-(Chloromethyl)benzo[d]thiazole

Cat. No.: B11766950
M. Wt: 183.66 g/mol
InChI Key: YSITWZBUYWTUNM-UHFFFAOYSA-N
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Description

7-(Chloromethyl)benzo[d]thiazole is a heterocyclic compound that features a benzothiazole ring with a chloromethyl group attached at the 7th position. Benzothiazoles are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Chloromethyl)benzo[d]thiazole typically involves the chloromethylation of benzo[d]thiazole. One common method is the reaction of benzo[d]thiazole with formaldehyde and hydrochloric acid under acidic conditions . The reaction proceeds via the formation of an intermediate, which is then chlorinated to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

7-(Chloromethyl)benzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

7-(Chloromethyl)benzo[d]thiazole is a heterocyclic compound notable for its diverse biological activities, particularly in antimicrobial and anticancer applications. Its structure, featuring a benzothiazole ring with a chloromethyl group, enhances its reactivity and potential for further chemical modifications. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

  • Molecular Formula : C₉H₈ClN₁S
  • Molecular Weight : Approximately 201.68 g/mol

The presence of the chloromethyl group at the 7-position significantly influences the compound's reactivity and biological interactions.

Antimicrobial Activity

Numerous studies have indicated that benzothiazole derivatives exhibit significant antimicrobial properties. The following table summarizes the antimicrobial activity of various derivatives related to this compound:

Compound NameMicrobial StrainMIC (μg/mL)
This compoundStaphylococcus aureus0.25
2-AminobenzothiazoleEscherichia coli0.5
6-MethylbenzothiazoleKlebsiella pneumoniae1.0
2-ChlorobenzothiazolePseudomonas aeruginosa0.75

Research indicates that compounds similar in structure to this compound show effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. In vitro studies demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated:

  • IC50 Value : 15 µM
  • Mechanism : Induction of apoptosis through activation of caspase pathways.

This study suggests that the compound may serve as a lead in developing new anticancer agents .

The mechanism by which this compound exerts its biological effects involves interaction with specific biological targets:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in microbial growth and cancer cell proliferation.
  • DNA Interaction : Studies suggest that it may bind to DNA, disrupting replication processes in cancer cells .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

  • Biginelli Reaction : A one-pot synthesis involving benzothiazolyloxobutanamide and substituted aromatic aldehydes.
  • Halogenation Reactions : Introducing chlorine atoms to enhance reactivity.

Comparison with Related Compounds

The following table compares the structural features and biological activities of related compounds:

Compound NameStructure TypeKey Biological Activity
BenzothiazoleBase structureModerate antimicrobial activity
2-ChlorobenzothiazoleSubstituted derivativeEnhanced reactivity and activity
2-AminobenzothiazoleAmino derivativeStronger biological activity
This compoundChloromethyl derivativeNotable antimicrobial and anticancer properties

Properties

Molecular Formula

C8H6ClNS

Molecular Weight

183.66 g/mol

IUPAC Name

7-(chloromethyl)-1,3-benzothiazole

InChI

InChI=1S/C8H6ClNS/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3,5H,4H2

InChI Key

YSITWZBUYWTUNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=CS2)CCl

Origin of Product

United States

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